molecular formula C14H20N2O2S B12951238 3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide

3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide

Cat. No.: B12951238
M. Wt: 280.39 g/mol
InChI Key: RLERNPHMIBJZRL-UHFFFAOYSA-N
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Description

3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom. The presence of these rings contributes to the compound’s distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-benzylpyrrolidine with a thietane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-1-benzylpyrrolidine: Shares a similar pyrrolidine ring structure but lacks the thietane ring.

    (1-Benzylpyrrolidin-3-yl)methylamine: Another related compound with a similar pyrrolidine ring but different substituents.

Uniqueness

3-((1-Benzylpyrrolidin-3-yl)amino)thietane 1,1-dioxide is unique due to the presence of both the thietane and pyrrolidine rings, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

1-benzyl-N-(1,1-dioxothietan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C14H20N2O2S/c17-19(18)10-14(11-19)15-13-6-7-16(9-13)8-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2

InChI Key

RLERNPHMIBJZRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2CS(=O)(=O)C2)CC3=CC=CC=C3

Origin of Product

United States

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